molecular formula C19H15Br3FP B14411984 [Dibromo(fluoro)methyl](triphenyl)phosphanium bromide CAS No. 81962-38-1

[Dibromo(fluoro)methyl](triphenyl)phosphanium bromide

Cat. No.: B14411984
CAS No.: 81962-38-1
M. Wt: 533.0 g/mol
InChI Key: RWNJONWZFHCVMA-UHFFFAOYSA-M
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Description

Dibromo(fluoro)methylphosphanium bromide is an organophosphorus compound that features a unique combination of bromine, fluorine, and phosphorus atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibromo(fluoro)methylphosphanium bromide typically involves the reaction of triphenylphosphine with dibromo(fluoro)methane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for Dibromo(fluoro)methylphosphanium bromide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Dibromo(fluoro)methylphosphanium bromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with Dibromo(fluoro)methylphosphanium bromide include:

    Nucleophiles: Such as amines, thiols, and alcohols.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphonium salts, while oxidation reactions can produce phosphine oxides.

Scientific Research Applications

Dibromo(fluoro)methylphosphanium bromide has several scientific research applications, including:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with unique properties.

    Medicinal Chemistry:

    Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of Dibromo(fluoro)methylphosphanium bromide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved in its reactions are determined by the specific chemical environment and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

    Methyltriphenylphosphonium Bromide: Similar in structure but lacks the dibromo(fluoro)methyl group.

    Triphenylphosphine: A common reagent in organic synthesis, but without the additional halogen atoms.

    Dibromomethylphosphonium Bromide: Similar but without the fluorine atom.

Uniqueness

Dibromo(fluoro)methylphosphanium bromide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and potential applications. This combination of halogens makes it a versatile reagent in various chemical transformations.

Properties

CAS No.

81962-38-1

Molecular Formula

C19H15Br3FP

Molecular Weight

533.0 g/mol

IUPAC Name

[dibromo(fluoro)methyl]-triphenylphosphanium;bromide

InChI

InChI=1S/C19H15Br2FP.BrH/c20-19(21,22)23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1

InChI Key

RWNJONWZFHCVMA-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(F)(Br)Br.[Br-]

Origin of Product

United States

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